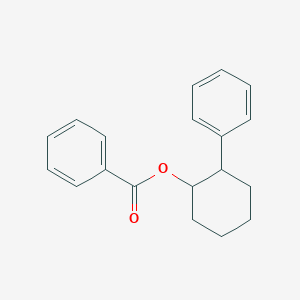
(2-Phenylcyclohexyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylcyclohexyl) benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a cyclohexyl ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylcyclohexyl) benzoate typically involves the esterification of (2-Phenylcyclohexyl) alcohol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where the alcohol reacts with benzoyl chloride in the presence of an aqueous alkaline solution, such as sodium hydroxide . The reaction is carried out under controlled conditions, with vigorous shaking and occasional cooling to ensure the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylcyclohexyl) benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-Phenylcyclohexyl) alcohol.
Substitution: Formation of substituted phenyl or cyclohexyl derivatives.
Scientific Research Applications
(2-Phenylcyclohexyl) benzoate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Phenylcyclohexyl) benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2-Phenylcyclohexyl) alcohol, which can then interact with cellular components. The phenyl and cyclohexyl groups may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl benzoate: Similar structure but lacks the phenyl group.
Benzyl benzoate: Contains a benzyl group instead of the cyclohexyl and phenyl groups.
Uniqueness
(2-Phenylcyclohexyl) benzoate is unique due to the presence of both phenyl and cyclohexyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
63828-75-1 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2-phenylcyclohexyl) benzoate |
InChI |
InChI=1S/C19H20O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2 |
InChI Key |
PIVQGKOKGJKFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


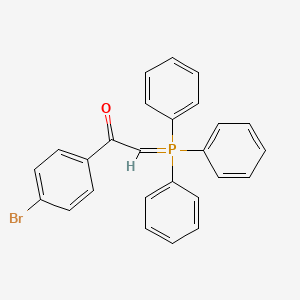
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
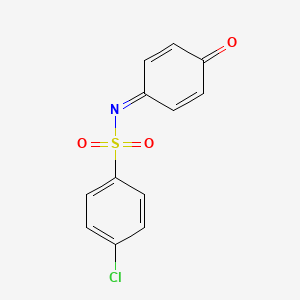
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
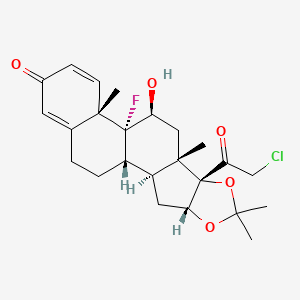
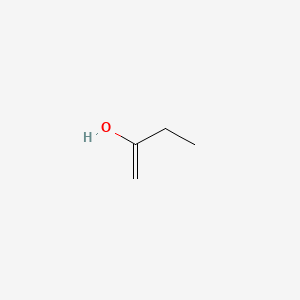
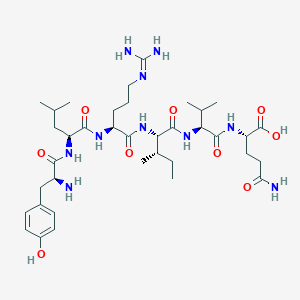

![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)

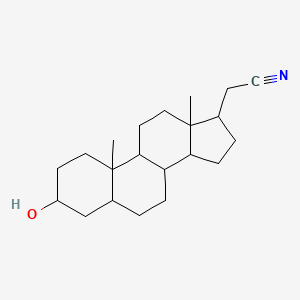
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
